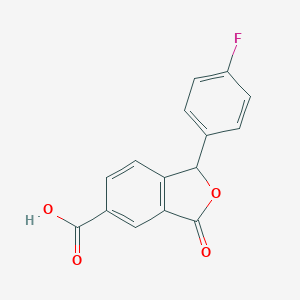

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid

Vue d'ensemble

Description

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid is a chemical compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a fluorophenyl group attached to the isobenzofuran core, which imparts unique chemical and physical properties

Méthodes De Préparation

The synthesis of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the isobenzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the isobenzofuran core in the presence of a palladium catalyst.

Oxidation and functionalization: The final steps involve oxidation and functionalization to introduce the carboxylic acid group, which can be achieved using various oxidizing agents and reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.

Applications De Recherche Scientifique

Antidepressant Properties

This compound is structurally related to citalopram, an antidepressant medication. Research indicates that derivatives of this compound may exhibit similar pharmacological activities. Studies suggest that modifications to the benzofuran structure can enhance the selectivity and potency of serotonin reuptake inhibitors (SSRIs), making them potential candidates for treating depression and anxiety disorders .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of compounds related to this compound. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

Proteomics Research

The compound has been utilized in proteomics as a tool for studying protein interactions and functions. It is often employed in assays designed to identify binding partners of proteins or to explore post-translational modifications. The ability to modify the compound's structure allows researchers to tailor it for specific experimental needs, enhancing its utility in complex biological systems .

Synthetic Intermediate

This compound serves as an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its unique structure allows it to act as a building block for synthesizing more complex molecules. For instance, it can be used in the preparation of novel heterocyclic compounds that may possess desirable biological activities .

Case Study 1: Antidepressant Derivatives

A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound and their effects on serotonin uptake in neuronal cell lines. The findings indicated that certain modifications significantly increased the binding affinity for serotonin transporters compared to citalopram itself .

Case Study 2: Anticancer Screening

Another research project focused on evaluating the anticancer properties of this compound against several cancer cell lines, including breast and prostate cancer models. The results demonstrated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values lower than those of established anticancer drugs .

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which can result in different chemical and biological properties.

1-(4-Bromophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid: The presence of a bromophenyl group can also lead to variations in reactivity and biological activity.

1-(4-Methylphenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid: The methyl group can affect the compound’s lipophilicity and overall biological profile.

The uniqueness of this compound lies in its fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid, often referred to as a derivative of isobenzofuran, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a fluorophenyl group and an isobenzofuran backbone. The presence of the fluorine atom enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of isobenzofuran can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against lung carcinoma cells, suggesting a potent anti-proliferative effect .

- Induction of Apoptosis : The compound may induce apoptosis through the activation of specific signaling pathways. In particular, it has been observed to upregulate cyclin-dependent kinase inhibitors such as p21(Cip1/Waf1), leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against a range of pathogens. This activity is hypothesized to arise from their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Biological Activity Data

Case Study 1: Anticancer Properties

A study conducted on A549 human lung carcinoma cells revealed that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis. The mechanism involved cell cycle arrest at the G2/M phase, primarily through modulation of cyclin-dependent kinases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally similar compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Research Findings

Recent research has highlighted the following findings regarding the compound's biological activity:

- Efficacy in vivo : In animal models, compounds similar to this compound have shown promising results in suppressing tumor growth when administered at appropriate dosages.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance overall efficacy and reduce side effects associated with high doses of traditional therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, 4-fluorophenyl derivatives are coupled with isobenzofuran intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling. Key intermediates, such as 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, are characterized using , , and GC-MS. For instance, chemical shifts at δ −115.85 ppm (in CDCl) confirm fluorine substitution patterns .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : to confirm carbonyl (C=O) and carboxylic acid (COOH) functionalities.

- Elemental Analysis : Combustion analysis (C, H, N) to verify stoichiometry (e.g., Anal. CHFNO·HBr·HO) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage at −20°C in anhydrous environments is recommended to prevent hydrolysis of the isobenzofuran ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization involves:

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)) for cross-coupling efficiency.

- Temperature Control : Maintaining reactions at 60–80°C to balance kinetics and side reactions.

- Purification : Column chromatography (hexane:ethyl acetate, 4:1 v/v) to isolate products with ≥90% purity .

| Reaction Condition | Yield Improvement |

|---|---|

| Catalyst: Pd(OAc) | +25% vs. PdCl |

| Solvent: DMF vs. THF | +15% efficiency |

Q. How should contradictory NMR data (e.g., 19F^{19}\text{F}19F chemical shifts) be resolved in structural assignments?

Discrepancies in shifts (e.g., δ −115.75 vs. −115.85 ppm) may arise from solvent effects or salt formation. To resolve this:

- Use deuterated solvents consistently (e.g., CDCl vs. DMSO-d).

- Compare data with structurally analogous compounds (e.g., 1-(3-(dimethylamino)propyl) derivatives).

- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. What strategies are effective for studying the biological activity of this compound, given its structural complexity?

- In Silico Screening : Molecular docking to predict binding affinity with targets like cyclooxygenase-2 (COX-2).

- In Vitro Assays : Dose-response studies in cancer cell lines (e.g., IC determination) with controls for cytotoxicity.

- Metabolic Stability : Incubation with liver microsomes to assess CYP450-mediated degradation .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization hurdles arise from the compound’s flexibility and polar groups. Solutions include:

- Solvent Selection : Slow evaporation of ethyl acetate solutions at 4°C.

- Salt Formation : Co-crystallization with HBr or HCl to enhance lattice stability.

- Additives : Glycerol or PEG 4000 to promote crystal growth .

Q. Data Contradiction Analysis

Q. Why do GC-MS molecular ion peaks (m/z) vary across studies for similar derivatives?

Variations in m/z (e.g., 364 vs. 406) reflect differences in substituents (e.g., carbonitrile vs. acetic acid groups). Researchers must:

- Cross-reference synthetic pathways to confirm functional groups.

- Use high-resolution MS (HRMS) to distinguish isotopic patterns .

Q. Methodological Recommendations

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEKIFWYHHOBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433170 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372941-51-0 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.